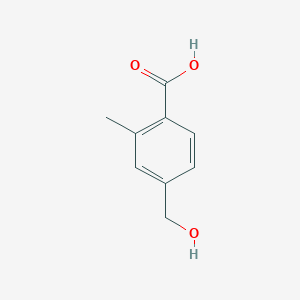

4-(Hydroxymethyl)-2-methylbenzoic acid

Description

Significance of Benzoic Acid Scaffolds in Synthetic Chemistry

The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental building block in organic synthesis. Its prevalence stems from the chemical reactivity of the carboxylic acid group, which can be readily converted into a wide array of other functional groups such as esters, amides, and acid halides. This versatility allows chemists to elaborate the core structure into more complex molecules with desired properties.

In medicinal chemistry, the benzoic acid moiety is present in a multitude of approved drugs. It can serve as a key interaction point with biological targets or as a handle for modifying a drug's solubility and pharmacokinetic profile. The structural rigidity of the benzene ring combined with the reactivity of the carboxylic acid makes it an ideal starting point for the design and synthesis of new therapeutic agents.

Overview of Hydroxymethyl and Methyl Substituents in Aromatic Systems

The properties of a benzoic acid derivative are significantly modulated by the nature and position of the substituents on the aromatic ring. The hydroxymethyl group (-CH₂OH) and the methyl group (-CH₃) are two common substituents that impart distinct electronic and steric effects.

The methyl group is generally considered an electron-donating group through an inductive effect. This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. It is known as an activating group and directs incoming electrophiles to the ortho and para positions relative to itself.

The hydroxymethyl group , on the other hand, has a more complex influence. While the oxygen atom is electronegative and can exert an electron-withdrawing inductive effect, the group as a whole is not strongly deactivating. Its primary role is often as a versatile functional handle. The hydroxyl moiety can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester, providing numerous avenues for further chemical modification.

Research Trajectories for Multifunctional Aromatic Carboxylic Acids

Multifunctional aromatic carboxylic acids, those bearing two or more reactive groups, are of significant interest in materials science and supramolecular chemistry. These molecules can act as "building blocks" or "linkers" for the construction of larger, highly organized structures such as Metal-Organic Frameworks (MOFs) and coordination polymers. chemimpex.com

The arrangement and type of functional groups on the aromatic ring dictate the geometry and properties of the resulting materials. chemimpex.com Researchers are actively exploring new multifunctional aromatic carboxylic acids to create novel materials with tailored properties for applications in gas storage, catalysis, and sensing. chemimpex.com The combination of a carboxylic acid with other functional groups, such as the hydroxymethyl group in 4-(Hydroxymethyl)-2-methylbenzoic acid, offers the potential for creating complex and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXTYDGCLIEMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxymethyl 2 Methylbenzoic Acid

Strategic Retrosynthetic Analysis for 4-(Hydroxymethyl)-2-methylbenzoic acid

Retrosynthetic analysis provides a logical framework for devising synthesis plans by disconnecting the target molecule into simpler, readily available precursors. For this compound, two primary retrosynthetic disconnections are considered logical.

The first approach involves functional group interconversion (FGI), envisioning the target molecule arising from precursors like 2,4-dimethylbenzoic acid or 2-methylterephthalic acid. This strategy hinges on the selective oxidation or reduction of the methyl/carboxylic acid groups.

A second, more direct approach involves carbon-carbon bond disconnections. This can be conceptualized in two ways:

Disconnecting the carboxylic acid: This leads back to 2-methyl-4-(hydroxymethyl)toluene, which would require a subsequent oxidation step.

Disconnecting the methyl group: This disconnection points towards a 4-(hydroxymethyl)benzoic acid derivative as the precursor. This route would likely employ an ortho-directed metalation strategy, where the existing carboxylate or a related directing group facilitates the introduction of the methyl group at the C-2 position.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A["this compound"] -->|C-C Disconnection (Ortho-lithiation)| B["4-(Hydroxymethyl)benzoic acid derivative + 'CH3+' source"];

A -->|Functional Group Interconversion (Oxidation)| C["2,4-Dimethylbenzoic Acid"];

C -->|C-C Disconnection| D["m-Xylene"];

A -->|Functional Group Interconversion (Reduction)| E["2-Methylterephthalic acid derivative"];

E -->|C-C Disconnection| F["Toluene derivative"];

This diagram illustrates potential disconnections of the target molecule back to simpler starting materials.

Multistep Organic Synthesis Pathways to this compound

The synthesis of this compound can be achieved through various multistep pathways, each employing distinct strategies for introducing and modifying the required functional groups on the aromatic ring.

Directed Functionalization of Precursor Aromatic Systems

This strategy relies on the inherent directing effects of substituents on a benzene (B151609) ring to guide the regioselective introduction of new functional groups. A common starting material for this approach is a pre-functionalized toluene (B28343) or xylene derivative.

For instance, a synthesis can commence with 4-bromo-2-methylbenzoic acid. google.com The bromo-substituent serves as a handle for further functionalization. An esterification reaction is first carried out, typically by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid, to protect the carboxylic acid. google.com The resulting methyl 4-bromo-2-methylbenzoate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a precursor to the hydroxymethyl group. google.com For example, coupling with a vinylboronic acid derivative followed by oxidative cleavage would yield the desired hydroxymethyl group after deprotection. google.com

Oxidation and Reduction Strategies for Hydroxymethyl and Carboxylic Acid Formation

The precise control of oxidation states is paramount in synthesizing this compound from precursors like 2,4-dimethylbenzoic acid or derivatives of 2-methylterephthalic acid.

Oxidation: Selective oxidation of one methyl group on a dimethylated aromatic ring is a significant challenge. Starting with 2,4-dimethylbenzoic acid, the methyl group at the C-4 position can be selectively functionalized. One method involves radical bromination of the C-4 methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, followed by hydrolysis to yield the hydroxymethyl group.

A more direct, one-step oxidation of p-xylene (B151628) to 4-(hydroxymethyl)benzoic acid using metal-organic framework (M-MOF) catalysts has been developed, which could be adapted for substituted xylenes. google.com This method uses oxidants like hydrogen peroxide or t-butyl hydroperoxide under mild conditions. google.com The catalyst's structure helps prevent over-oxidation to terephthalic acid. google.com Electrochemical oxidation has also been investigated, where 4-(hydroxymethyl)benzoic acid can be oxidized to 4-carboxybenzaldehyde and further to terephthalic acid on gold electrodes in an alkaline medium. aip.orgaip.org This highlights the need for careful control to avoid unwanted side reactions.

Reduction: Alternatively, a synthesis can start from 2-methylterephthalic acid. To achieve the target molecule, one of the two carboxylic acid groups must be selectively reduced to a hydroxymethyl group. This is typically accomplished by first converting the diacid to a diester (e.g., using methanol and an acid catalyst). Then, a controlled reduction of one ester group can be performed. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both ester groups, using milder or sterically hindered reducing agents, or employing protecting group strategies, can achieve the desired mono-reduction.

| Transformation | Starting Material | Reagents | Product | Key Features |

| Selective Oxidation | 2,4-Dimethylbenzoic acid | 1. NBS, Benzoyl Peroxide2. H₂O | This compound | Benzylic bromination followed by hydrolysis |

| Selective Reduction | Dimethyl 2-methylterephthalate | Selective reducing agent (e.g., NaBH₄ with additives) | Methyl 4-(hydroxymethyl)-2-methylbenzoate | Selective reduction of one of two ester groups |

This interactive table summarizes key oxidation and reduction strategies.

Ortho-Directed Metallation and Substituent Introduction Techniques

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgnih.gov This strategy utilizes a directing metalation group (DMG) to activate the ortho-protons for deprotonation by a strong base, typically an organolithium reagent like n-butyllithium or t-butyllithium. uwindsor.caorganic-chemistry.orgbaranlab.org The resulting aryllithium intermediate then reacts with an electrophile to introduce a substituent specifically at the ortho position. wikipedia.orgwikiwand.com

In the context of synthesizing this compound, a suitable precursor such as 4-(hydroxymethyl)benzoic acid would be used. The carboxylic acid and alcohol functionalities must first be protected. The carboxylate can be converted into a potent DMG, such as a diethylamide (-CONEt₂) or an N-cumyl-N-ethylamide. The hydroxyl group can be protected as a methoxymethyl (MOM) ether or a similar group.

The synthesis would proceed as follows:

Protection: Protect the functional groups of the starting material, 4-(hydroxymethyl)benzoic acid, to form a derivative with a strong DMG.

Litiation: Treat the protected derivative with a strong lithium base (e.g., s-BuLi) in an aprotic solvent like THF at low temperatures (-78 °C). The DMG directs the deprotonation to the C-2 position. uwindsor.ca

Electrophilic Quench: Introduce an electrophile, such as methyl iodide (CH₃I), to react with the ortho-lithiated species. This installs the methyl group at the C-2 position.

Deprotection: Remove the protecting groups to reveal the carboxylic acid and hydroxymethyl functionalities, yielding the final product.

This method offers excellent regiocontrol, which is often difficult to achieve through classical electrophilic aromatic substitution. nih.govwikiwand.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. uniroma1.itunibo.it This involves designing syntheses that are more efficient, use less hazardous materials, and generate minimal waste.

Solvent-Free and Catalytic Approaches

A key focus of green chemistry is the replacement of hazardous reagents and solvents with more benign alternatives and the use of catalysis to improve efficiency.

Catalytic Approaches: The development of catalytic methods is central to greener syntheses. As previously mentioned, a patented method describes the synthesis of the related 4-(hydroxymethyl)benzoic acid from p-xylene using a metal-organic framework (M-MOF) catalyst containing metals like Cu, Fe, or Mn. google.com This process represents a significant green advancement over traditional methods that may involve stoichiometric amounts of corrosive reagents like bromine. google.com The reaction proceeds in a single step under relatively mild conditions, uses safer oxidants like H₂O₂, and the catalyst can potentially be recycled, aligning with several green chemistry principles. google.com

Another innovative green route involves the synthesis of 4-(hydroxymethyl)benzoic acid from biomass-derived starting materials. A computational study has explored the mechanism for producing the compound from ethylene (B1197577) and 5-(hydroxymethyl)furoic acid (HMFA), both of which can be sourced from biomass, using a solid acid catalyst (Sn-BEA). researchgate.net Such pathways reduce reliance on petrochemical feedstocks, a core goal of sustainable chemistry. rsc.org

| Green Method | Starting Material(s) | Catalyst/Reagent | Solvent | Advantages |

| Catalytic Oxidation | p-Xylene | M-MOF (Cu, Fe, Mn) / H₂O₂ | Acetonitrile, Acetone, or Acetic Acid | One-step reaction, mild conditions, avoids corrosive reagents, high yield. google.com |

| Biomass Valorization | Ethylene, 5-(Hydroxymethyl)furoic acid | Sn-BEA (zeolite) | - (Computational Study) | Uses renewable feedstocks, sustainable route. researchgate.net |

This interactive table highlights green and catalytic approaches relevant to the synthesis.

By embracing catalytic and biomass-based routes, the synthesis of this compound and related compounds can be made significantly more sustainable, minimizing waste and environmental impact. uniroma1.itrsc.org

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount. For the synthesis of this compound, evaluating the atom economy and other efficiency metrics of various synthetic routes is crucial for identifying the most environmentally benign and economically viable methods. Atom economy, a concept developed by Barry Trost, provides a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. nih.govrsc.orgprimescholars.com Ideally, a reaction with 100% atom economy would have all reactant atoms in the final product, generating no waste. rsc.org

For instance, traditional stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) often result in poor atom economy due to the generation of large quantities of inorganic waste (e.g., MnO₂ or chromium salts). In contrast, catalytic methods employing molecular oxygen or hydrogen peroxide (H₂O₂) as the terminal oxidant offer a much greener profile. researchgate.net In these catalytic systems, the co-reactant is water, leading to a significantly higher atom economy.

Beyond atom economy, other metrics provide a more comprehensive assessment of a reaction's greenness. rsc.org These include Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). researchgate.netrsc.org

Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the total mass of reactants used.

Process Mass Intensity (PMI): PMI considers the total mass used in a process (reactants, solvents, catalysts, workup chemicals) to produce a certain mass of the product. A lower PMI indicates a more efficient and less wasteful process. rsc.org

E-Factor: This metric quantifies the amount of waste generated per kilogram of product. A lower E-Factor is indicative of a greener process. rsc.org

The table below provides a comparative analysis of these green metrics for a hypothetical selective oxidation of 2,4-dimethylbenzoic acid to this compound using different methods.

| Oxidation Method | Hypothetical Yield | Atom Economy (%) | Reaction Mass Efficiency (RME) (%) | Process Mass Intensity (PMI) | E-Factor |

| Stoichiometric (e.g., KMnO₄) | 70% | < 50% | Lower | High | High |

| Catalytic (e.g., with H₂O₂) | 85% | > 80% | Higher | Moderate | Low |

| Biocatalytic (e.g., using an oxidoreductase) | 90% | ~ 95% | Highest | Lowest | Lowest |

This table presents illustrative data to compare different synthetic approaches.

As indicated, a biocatalytic approach, if a suitable enzyme is available, would likely offer the best performance across all green chemistry metrics, with high yield, excellent atom economy, and minimal waste generation.

Scale-Up Synthesis and Process Optimization for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and requires rigorous process optimization. The primary goals of scale-up are to ensure consistent product quality, high yields, operational safety, and economic feasibility. google.comgoogle.com For a process like the selective oxidation of 2,4-dimethylbenzoic acid, several key parameters must be carefully controlled and optimized.

Catalyst Selection and Management: The choice of catalyst is critical. For industrial applications, heterogeneous catalysts are often preferred over homogeneous ones as they can be more easily separated from the reaction mixture and recycled, reducing costs and waste. rsc.org For instance, a method for a related compound, 4-(hydroxymethyl)benzoic acid, utilizes a metal-organic framework (M-OF) catalyst which demonstrates high selectivity and can be recovered. google.com Optimizing the catalyst loading, and developing efficient recovery and reactivation protocols are essential for a cost-effective process.

Reaction Conditions: The optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of by-products. google.com For example, over-oxidation of the hydroxymethyl group to a carboxylic acid would result in the formation of 2-methylterephthalic acid, an impurity that would need to be removed. A detailed understanding of the reaction kinetics is necessary to determine the optimal residence time in the reactor.

Solvent and Reagent Handling: The choice of solvent is another critical factor. An ideal solvent should be effective for the reaction, environmentally friendly, and easy to recover and recycle. The use of aprotic polar solvents has been shown to improve reaction efficiency in related syntheses. google.com On a large scale, the logistics of handling, storing, and recycling solvents and any hazardous reagents must be carefully managed to ensure safety and minimize environmental impact.

The following table summarizes key process parameters and their potential impact on the scale-up of this compound production.

| Process Parameter | Objective | Key Considerations for Scale-Up | Impact on Process |

| Catalyst | High selectivity and activity, recyclability | Heterogeneous vs. homogeneous, catalyst stability, deactivation, and regeneration | Cost, yield, waste generation |

| Temperature | Maximize reaction rate, minimize by-products | Heat transfer in large reactors, hot spot formation | Yield, purity, safety |

| Pressure | Maintain reactants in the desired phase, enhance reaction rate | Reactor design and safety protocols for high-pressure operations | Reaction efficiency, capital cost |

| Solvent | Good solubility, inert, recyclable, low environmental impact | Solvent recovery systems, toxicity, and flammability | Process cost, environmental footprint, safety |

| Purification | High purity product with minimal loss | Crystallization conditions, choice of solvent, filtration efficiency | Product quality, overall yield, cost |

By systematically addressing these factors, a robust, efficient, and scalable process for the industrial production of this compound can be developed.

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxymethyl 2 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety in 4-(Hydroxymethyl)-2-methylbenzoic acid

The carboxylic acid group is a versatile functional group that readily participates in a variety of reactions, including the formation of esters, amides, anhydrides, and acyl halides, as well as undergoing decarboxylation under specific conditions.

Esterification and Amidation Reactions

Esterification of the carboxylic acid group in this compound is a fundamental transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use an excess of the alcohol or remove water as it is formed. tcu.edu For instance, the esterification of 4-bromo-2-methylbenzoic acid, a structurally similar compound, is successfully carried out with methanol (B129727) and a sulfuric acid catalyst to produce the corresponding methyl ester. google.com This suggests a similar protocol would be effective for this compound.

Amidation reactions typically proceed by first activating the carboxylic acid, as direct reaction with an amine is often slow. A common method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide. libretexts.org The mechanism is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride. libretexts.org

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄, TsOH) masterorganicchemistry.com | Ester |

| Amidation (via Acyl Halide) | 1. Acyl halide forming agent (e.g., SOCl₂) 2. Amine (Primary or Secondary) | Pyridine (B92270) may be used as a proton scavenger libretexts.org | Amide |

Anhydride (B1165640) and Acyl Halide Formation

The carboxylic acid moiety can be converted into more reactive derivatives such as acyl halides and anhydrides. Acyl chlorides, the most common acyl halides, are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic substitution by the chloride ion. libretexts.org

Acid anhydrides can be formed from carboxylic acids through several methods. One common laboratory synthesis involves reacting an acyl chloride with the sodium salt of a carboxylic acid or with the carboxylic acid itself, often in the presence of a base like pyridine. masterorganicchemistry.comorgsyn.org Symmetrical anhydrides can also be formed by heating two equivalents of a carboxylic acid, though this often requires dehydrating agents. masterorganicchemistry.com

| Product | Reagent | General Conditions | Reference |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | Often with a proton scavenger like pyridine. | libretexts.org |

| Acyl Chloride | Oxalyl chloride ((COCl)₂) | Can be used under mild conditions. | libretexts.org |

| Acyl Bromide | Phosphorus tribromide (PBr₃) | Analogous to the reaction with alcohols. | libretexts.org |

| Acid Anhydride | Acyl chloride + Carboxylate | Nucleophilic acyl substitution. | masterorganicchemistry.com |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids is generally challenging. However, specific methods have been developed that could be applicable to this compound. For hydroxybenzoic acids, catalytic decarboxylation can be achieved using palladium complexes with electron-rich phosphine (B1218219) ligands. rsc.org Another modern approach involves a copper-catalyzed decarboxylative hydroxylation that proceeds via a radical mechanism initiated by ligand-to-metal charge transfer, although this changes the final product. nih.gov For simple removal of the carboxyl group (protodecarboxylation), a method using silver carbonate and acetic acid in DMSO has proven effective for various heteroaromatic carboxylic acids. organic-chemistry.org

Reactivity of the Hydroxymethyl Group in this compound

The primary alcohol functionality of the hydroxymethyl group offers another site for chemical modification, primarily through oxidation, etherification, and esterification.

Oxidation Reactions to Aldehyde and Carboxylic Acid Functionalities

The hydroxymethyl group, being a primary alcohol, can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The synthesis of 4-(Hydroxymethyl)benzoic acid itself can be achieved by the selective oxidation of one methyl group of p-xylene (B151628), indicating that the aromatic ring system is stable to certain oxidative conditions. google.com The controlled oxidation of the hydroxymethyl group to an aldehyde requires mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid, yielding 2-methylterephthalic acid.

| Target Product | Oxidizing Agent | Typical Outcome |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Stops oxidation at the aldehyde stage. |

| Aldehyde | Dess-Martin periodinane (DMP) | Mild and selective for aldehyde formation. |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Strong oxidation to the carboxylic acid. |

| Carboxylic Acid | Chromic Acid (H₂CrO₄) | Strong oxidation to the carboxylic acid. |

Etherification and Esterification of the Hydroxyl Group

The hydroxyl of the hydroxymethyl group can undergo etherification, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Alternatively, the hydroxyl group can be esterified by reaction with a carboxylic acid or, more efficiently, with an acyl chloride or acid anhydride in the presence of a base like pyridine. This reaction is analogous to the synthesis of aspirin, where the phenolic hydroxyl group of salicylic (B10762653) acid is acetylated by acetic anhydride. 4college.co.uk This pathway allows for the formation of a diester if the carboxylic acid moiety of this compound has been previously esterified, or the formation of a compound with both an ester and a carboxylic acid group. For instance, reacting the hydroxyl group with ethanoyl chloride would yield 4-(acetoxymethyl)-2-methylbenzoic acid.

Nucleophilic Substitution Reactions at the Hydroxymethyl Position

The hydroxymethyl group (-CH₂OH) attached to the aromatic ring at the 4-position of this compound serves as a site for nucleophilic substitution reactions. The hydroxyl moiety is a poor leaving group, and as such, it typically requires activation for substitution to occur. A common strategy involves the protonation of the hydroxyl group under acidic conditions to form a better leaving group, water, or its conversion into a more reactive species.

A primary example of nucleophilic substitution at this benzylic position is its conversion to a halomethyl derivative. For instance, the treatment of this compound with thionyl chloride (SOCl₂) or a hydrogen halide like hydrochloric acid (HCl) can yield 4-(chloromethyl)-2-methylbenzoic acid. This transformation proceeds via the formation of a reactive intermediate, which is then attacked by the nucleophilic chloride ion. The carboxylic acid group may also react with thionyl chloride to form an acyl chloride, depending on the reaction conditions.

| Reaction | Reagent(s) | Product | Mechanism Notes |

| Chlorination | Thionyl Chloride (SOCl₂) | 4-(Chloromethyl)-2-methylbenzoyl chloride | The hydroxyl group is converted to a chlorosulfite ester, a good leaving group, followed by Sₙ2 attack by chloride. The carboxylic acid is converted to an acyl chloride. |

| Chlorination | Concentrated HCl | 4-(Chloromethyl)-2-methylbenzoic acid | The hydroxyl group is protonated, forming a benzylic carbocation intermediate which is then trapped by the chloride ion. This reaction is generally slower than with SOCl₂. |

These halogenated derivatives are versatile intermediates for further synthetic transformations, as the halogen can be readily displaced by a variety of nucleophiles.

Reactivity of the Aromatic Ring System of this compound

The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is governed by the electronic effects of the three substituents: the methyl group (-CH₃), the hydroxymethyl group (-CH₂OH), and the carboxylic acid group (-COOH).

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The directing effects of the substituents determine the position of incoming electrophiles. The methyl and hydroxymethyl groups are activating, ortho, para-directors, while the carboxylic acid group is a deactivating, meta-director. cdnsciencepub.comacs.org The combined influence of these groups dictates the regioselectivity of electrophilic aromatic substitution reactions.

The available positions for substitution are C3, C5, and C6.

-CH₃ group (at C2): Directs ortho (to C3) and para (to C5).

-CH₂OH group (at C4): Directs ortho (to C3 and C5).

-COOH group (at C1): Directs meta (to C3 and C5).

All three groups direct incoming electrophiles to the C3 and C5 positions. The C6 position is sterically hindered by the adjacent methyl group at C2 and the carboxylic acid group at C1. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions. The activating effects of the methyl and hydroxymethyl groups will compete with the deactivating effect of the carboxylic acid group, but the orientation of substitution is cooperatively directed.

Table of Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Electrophilic Reaction | Typical Reagents | Predicted Major Product(s) | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(Hydroxymethyl)-2-methyl-3-nitrobenzoic acid and 4-(Hydroxymethyl)-2-methyl-5-nitrobenzoic acid | The powerful directing influence of the -CH₃, -CH₂OH, and -COOH groups all favor substitution at the C3 and C5 positions. truman.edugoogle.com |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 3-Bromo-4-(hydroxymethyl)-2-methylbenzoic acid and 5-Bromo-4-(hydroxymethyl)-2-methylbenzoic acid | Similar to nitration, the substitution is directed to positions 3 and 5. The methyl group is a stronger activator than the hydroxymethyl group, potentially favoring substitution at C5. |

| Sulfonation | Fuming H₂SO₄ | 4-(Hydroxymethyl)-2-methyl-3-sulfobenzoic acid and 4-(Hydroxymethyl)-2-methyl-5-sulfobenzoic acid | The reaction is directed to the C3 and C5 positions. This reaction is often reversible. |

Directed Aromatic Functionalization

Directed functionalization strategies, such as directed ortho-metalation (DoM), offer a powerful method for regioselective substitution that can overcome the inherent electronic preferences of the substituents. nih.govchemspider.com In the case of this compound, the carboxylic acid group is a potent directing group for ortho-lithiation.

Treatment of the molecule with a strong base like n-butyllithium (n-BuLi) would result in deprotonation of the most acidic protons, which are the carboxylic acid proton and the hydroxyl proton. Using a sufficient excess of the base could then lead to the regioselective deprotonation (lithiation) of the aromatic ring at the position ortho to the carboxylate group, which is the C6 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a functional group at this specific position.

However, the steric hindrance from the adjacent methyl group at C2 could make lithiation at C6 challenging. An alternative site for directed metalation could be ortho to the hydroxymethyl group, at C3 or C5, after its conversion to a more effective directing group like an alkoxide.

Intramolecular Cyclization and Rearrangement Processes involving this compound

The relative positioning of the functional groups in this compound is not conducive to simple intramolecular cyclization reactions that form small, stable rings. For instance, an intramolecular Fischer esterification to form a lactone (a cyclic ester) would require the carboxylic acid and hydroxymethyl groups to be in closer proximity, typically ortho to one another, to form a five- or six-membered ring. youtube.comyoutube.com In the subject molecule, the 1,4-relationship between the hydroxymethyl and carboxyl groups makes direct lactonization to a monomeric cyclic ester sterically unfeasible.

While simple cyclization is unlikely, under forcing conditions such as high heat or in the presence of specific catalysts, intermolecular reactions leading to polyesters could occur.

Rearrangement reactions for this specific molecule are not widely reported in the literature. General rearrangement reactions of aromatic compounds can be induced under various conditions, but specific pathways for this compound would be speculative without direct experimental evidence. google.com

Derivatization Strategies and Functional Group Interconversions of 4 Hydroxymethyl 2 Methylbenzoic Acid

Site-Selective Functionalization of 4-(Hydroxymethyl)-2-methylbenzoic acid

Site-selective functionalization is critical for harnessing the synthetic potential of this compound. This involves carefully controlling reaction conditions to modify either the alcohol or the carboxylic acid moiety with high precision, avoiding the formation of unwanted side products.

Orthogonal protection is a powerful strategy that allows for the sequential deprotection and reaction of multiple functional groups within the same molecule. bham.ac.uk For this compound, this involves selecting protecting groups for the alcohol and carboxylic acid that can be removed under mutually exclusive conditions. researchgate.netluxembourg-bio.com For instance, the carboxylic acid can be converted to a methyl ester, which is stable to conditions used to remove a silyl-based protecting group on the alcohol. Conversely, a benzyl (B1604629) ether protecting the alcohol is stable to the basic conditions often used for ester hydrolysis. researchgate.net This approach enables precise, stepwise modifications at either functional group, which is essential for synthesizing complex target molecules. bham.ac.uksigmaaldrich.com The development of such orthogonal strategies is crucial for the synthesis of large, complex molecules with diverse reactive functionalities. bham.ac.uk

Table 1: Orthogonal Protection Schemes for this compound This table is generated based on established principles of organic chemistry and is for illustrative purposes.

| Functional Group | Protecting Group | Protection Reagents/Conditions | Deprotection Reagents/Conditions | Orthogonal To |

|---|---|---|---|---|

| Carboxylic Acid | Methyl Ester | CH₃OH, H₂SO₄ (cat.) | NaOH, H₂O/MeOH | Benzyl (Bn) ether, Silyl ethers |

| Carboxylic Acid | Benzyl Ester | Benzyl bromide, Base (e.g., Cs₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Methyl ester, Acetyl ester |

| Hydroxymethyl | Benzyl (Bn) Ether | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) | Methyl ester, Silyl ethers |

| Hydroxymethyl | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF/Pyridine (B92270) | Methyl ester, Benzyl ester |

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Due to the distinct chemical properties of the alcohol and carboxylic acid in this compound, several chemo- and regioselective transformations are possible.

Esterification : The carboxylic acid can be selectively converted to an ester, such as methyl 4-(hydroxymethyl)-2-methylbenzoate, through Fischer esterification. This reaction typically involves heating the acid in an excess of the corresponding alcohol (e.g., methanol) with a catalytic amount of a strong mineral acid (e.g., sulfuric acid). These conditions favor esterification of the carboxylic acid while leaving the primary alcohol largely unaffected.

Acylation/Etherification : The hydroxymethyl group can be selectively targeted by acylation or etherification reactions. For example, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine will form an ester at the primary alcohol. Similarly, treatment with a reagent like benzyl bromide and a strong base such as sodium hydride preferentially forms a benzyl ether at the alcohol position, as the carboxylic acid is deprotonated to the less nucleophilic carboxylate. researchgate.net

Oxidation : Selective oxidation of one of the two oxidizable groups—the primary alcohol and the methyl group on the aromatic ring—represents a key regioselective transformation. While harsh oxidation would affect both, specific catalytic systems can target one site. For instance, methods exist for the selective oxidation of methyl groups on aromatic rings to carboxylic acids. google.com Conversely, mild oxidizing agents could convert the hydroxymethyl group to an aldehyde without affecting the ring's methyl group.

Synthesis of Complex Derivatives from this compound

As a bifunctional monomer, this compound serves as a valuable starting material for synthesizing larger, more complex chemical structures, including polymers, macrocycles, and fused heterocyclic systems.

The molecule this compound is an AB-type monomer, meaning it contains two different, complementary functional groups (A = -OH, B = -COOH) that can react with each other. This structure allows it to undergo self-condensation polymerization to form polyesters. In this process, the hydroxyl group of one monomer molecule forms an ester linkage with the carboxylic acid of another, creating a long polymer chain. This process is analogous to the synthesis of liquid crystal polymers (LCPs) from monomers like 4-hydroxybenzoic acid. researchgate.netnih.gov The presence of the 2-methyl group on the aromatic ring would be expected to influence the physical properties of the resulting polyester (B1180765), such as its solubility, glass transition temperature, and crystallinity, by disrupting chain packing.

Table 2: Polymerization of this compound

| Monomer | Polymerization Type | Resulting Polymer Class | Repeating Unit Structure |

|---|---|---|---|

| This compound | Self-Condensation Polycondensation | Polyester | -[-O-CH₂-C₆H₃(CH₃)-C(O)-]-n |

While high monomer concentrations favor the formation of long polymer chains, conducting the esterification reaction under high-dilution conditions promotes intramolecular or limited intermolecular reactions, leading to the formation of macrocycles. nih.gov This technique is a cornerstone of macrocycle synthesis, often referred to as macrolactonization when forming cyclic esters. nih.gov For this compound, this can lead to the formation of cyclic dimers, trimers, or larger oligomers. For example, the reaction of two molecules would yield a 12-membered macrocyclic di-lactone. The synthesis of such macrocycles is of significant interest in fields like drug discovery and materials science. researchgate.net

Table 3: Macrocyclization of this compound

| Reactant(s) | Key Condition | Reaction Type | Potential Product |

|---|---|---|---|

| Two molecules of this compound | High Dilution | Intermolecular Dimerization / Macrolactonization | Cyclic di-ester (12-membered ring) |

The relative positioning of the functional groups in this compound allows for intramolecular cyclization to form a fused heterocyclic system. Under conditions that promote dehydration, such as heating with an acid catalyst, the molecule can undergo an intramolecular esterification (lactonization) to yield a stable, six-membered lactone fused to the aromatic ring. This type of reaction is a common strategy for synthesizing heterocyclic structures. nih.gov

Table 4: Heterocycle Formation from this compound

| Starting Material | Reaction Type | Conditions | Product Name | Product Class |

|---|---|---|---|---|

| This compound | Intramolecular Cyclization (Lactonization) | Heat, Acid Catalyst | 7-Methylisochroman-1-one | Lactone (Heterocycle) |

Conjugation Chemistry of this compound with Advanced Scaffolds

The strategic incorporation of this compound into larger molecular systems hinges on the differential reactivity of its two functional groups: the carboxylic acid and the primary alcohol. The carboxylic acid group is typically activated for nucleophilic attack, commonly forming amide or ester bonds. The hydroxymethyl group can undergo esterification, etherification, or be oxidized to an aldehyde for further reactions. The presence of the methyl group on the aromatic ring can influence the reactivity of the adjacent functional groups through steric and electronic effects, a factor that distinguishes its conjugation chemistry from the more commonly cited 4-(hydroxymethyl)benzoic acid.

Detailed research specifically outlining the conjugation of this compound to advanced scaffolds remains niche. However, the principles of its conjugation can be inferred from established bioconjugation and polymer chemistry techniques.

Conjugation via the Carboxylic Acid Moiety:

The carboxylic acid is the more reactive handle for conjugation, readily participating in coupling reactions with amine- or hydroxyl-functionalized scaffolds. Standard coupling reagents are employed to facilitate these reactions:

Carbodiimide Chemistry: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are used to activate the carboxylic acid. This activated intermediate then reacts with primary or secondary amines on a scaffold (e.g., amine-terminated polymers, proteins, or functionalized nanoparticles) to form a stable amide bond.

Acid Halide Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with alcohols or amines on the target scaffold. This method is robust but may not be suitable for sensitive biomolecules.

Conjugation via the Hydroxymethyl Moiety:

The hydroxymethyl group offers a secondary point of attachment, allowing for the creation of branched or uniquely linked structures.

Esterification: In the presence of an acid catalyst or through the use of coupling agents, the hydroxymethyl group can be esterified with a carboxylic acid-functionalized scaffold. This reaction is fundamental to creating polyester networks or for attaching the linker to surfaces bearing carboxyl groups.

Etherification: Williamson ether synthesis provides a route to form an ether linkage. The hydroxymethyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a halide-bearing scaffold.

Oxidation and Subsequent Reactions: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). This aldehyde functionality opens up a new set of conjugation possibilities, such as reductive amination with amine-functionalized scaffolds to form a stable secondary amine linkage.

The table below summarizes potential conjugation strategies for this compound with various advanced scaffolds, based on established chemical principles.

| Advanced Scaffold Type | Functional Group on Scaffold | Conjugation Reaction | Resulting Linkage |

| Amine-functionalized Polymer | -NH₂ | Amide bond formation (EDC/NHS) | Amide |

| Hydroxyl-functionalized Nanoparticle | -OH | Esterification | Ester |

| Thiol-functionalized Biomolecule | -SH | Thioester formation (after activation) | Thioester |

| Halide-functionalized Surface | -Br, -I | Williamson ether synthesis | Ether |

While direct, published examples of conjugating this compound to advanced scaffolds are not widely available, its structural motifs are present in various complex molecules, suggesting its utility as a building block. The principles outlined above provide a foundational understanding of how this specific bifunctional linker can be integrated into the design and synthesis of novel materials and bioconjugates. Further research is needed to fully explore and document the specific applications and advantages of incorporating the 2-methyl substituent in such conjugation strategies.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Hydroxymethyl 2 Methylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering unparalleled insight into the molecular framework. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational information about the types and numbers of chemically non-equivalent protons and carbons. For 4-(Hydroxymethyl)-2-methylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons. The ¹³C NMR spectrum will correspondingly display signals for the carboxyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity between adjacent protons. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This is essential for assigning the carbon signals based on their attached protons. For instance, the signal for the methylene protons (-CH₂OH) would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). columbia.edu This is critical for connecting molecular fragments, particularly around quaternary carbons (like the carboxyl carbon and the aromatic carbons bonded to the substituents). For example, the methyl protons would show an HMBC correlation to the C2 carbon and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformation.

The expected NMR data for this compound, based on analysis of related structures, are summarized below. chemicalbook.comrsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| COOH | ~11-13 | ~170-175 | C1, C2, C6 |

| CH₃ | ~2.4-2.6 | ~20-22 | C1, C2, C3 |

| CH₂OH | ~4.7 | ~63-65 | C3, C4, C5 |

| OH | Variable | - | CH₂ |

| H-3 | ~7.3-7.5 | ~130-132 | C1, C2, C4, C5 |

| H-5 | ~7.3-7.5 | ~130-132 | C1, C3, C4, C6 |

| H-6 | ~7.9-8.1 | ~128-130 | C1, C2, C4, C5, COOH |

| C1 | - | ~128-130 | - |

| C2 | - | ~138-140 | - |

| C3 | - | ~130-132 | - |

| C4 | - | ~142-144 | - |

| C5 | - | ~130-132 | - |

| C6 | - | ~128-130 | - |

Stereochemical Elucidation

While this compound is an achiral molecule, NMR spectroscopy, particularly NOESY, can provide insights into its conformational preferences. The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic due to the adjacent chiral center created by the substituted benzene ring. This means they are chemically non-equivalent and may exhibit different chemical shifts and couplings.

NOESY can be used to probe the spatial relationships between these methylene protons and the neighboring aromatic proton (H-3 and H-5). The observation of a Nuclear Overhauser Effect (NOE) between one of the methylene protons and an aromatic proton would indicate their spatial proximity, helping to define the preferred rotational conformation of the hydroxymethyl group relative to the plane of the benzene ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. drugbank.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, IR and Raman spectroscopy can confirm the presence of the key functional groups: the carboxylic acid, the alcohol, and the substituted benzene ring. rasayanjournal.co.inchemicalbook.com

O-H Stretching : The carboxylic acid O-H stretch typically appears as a very broad band in the IR spectrum, ranging from 3300 to 2500 cm⁻¹. The alcohol O-H stretch is usually found as a broad band around 3400-3200 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

C=O Stretching : The carbonyl (C=O) stretch of the carboxylic acid is a very strong and sharp absorption in the IR spectrum, typically in the region of 1710-1680 cm⁻¹.

C-O Stretching : The C-O stretching vibrations for the carboxylic acid and the alcohol are expected in the 1320-1210 cm⁻¹ and 1260-1050 cm⁻¹ regions, respectively.

Aromatic C=C Stretching : The vibrations of the benzene ring typically give rise to several bands in the 1600-1450 cm⁻¹ region.

A summary of the expected vibrational frequencies for this compound is provided in the table below, based on data from similar compounds. rasayanjournal.co.innih.govresearchgate.netnist.govnih.govmdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | IR |

| O-H Stretch (Alcohol) | 3400-3200 (broad) | IR, Raman |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O Stretch (Carboxylic Acid/Alcohol) | 1320-1050 | IR |

| O-H Bend | 1440-1395, 950-910 | IR |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₉H₁₀O₃), the calculated exact mass is 166.06299 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. spectrabase.com The fragmentation pathways provide valuable information about the molecule's structure. nist.govrsc.orgdocbrown.info

For this compound, common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of small, stable neutral molecules. vu.edu.au

Loss of Water (H₂O) : The precursor ion [M]+• or [M-H]⁻ could easily lose a molecule of water from the hydroxymethyl group, resulting in a fragment ion at m/z 148.

Loss of a Hydroxyl Radical (•OH) : Fragmentation of the carboxylic acid group could lead to the loss of a hydroxyl radical, yielding an acylium ion at m/z 149.

Loss of Formic Acid (HCOOH) or Carbon Dioxide (CO₂) : Decarboxylation is a common fragmentation pathway for benzoic acids.

Loss of the Carboxyl Group (•COOH) : This would lead to a fragment at m/z 121.

The proposed fragmentation of this compound would help to confirm the presence and location of the functional groups.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Structural Implication |

| 166 ([M]+•) | H₂O | 148 | Presence of a hydroxyl group |

| 166 ([M]+•) | •OH | 149 | Presence of a carboxylic acid |

| 166 ([M]+•) | •COOH | 121 | Presence of a carboxylic acid |

| 149 | CO | 121 | Acylium ion fragmentation |

| 121 | H | 120 | Further fragmentation |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the detailed analysis of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecular conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice, collectively known as the supramolecular structure.

Detailed research findings on derivatives of this compound, such as 4-benzamido-2-hydroxybenzoic acid and 2-methyl-4-(2-methylbenzamido)benzoic acid, illustrate the common supramolecular motifs that can be anticipated.

In the case of 4-benzamido-2-hydroxybenzoic acid , the crystal structure reveals that the molecules form inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups, creating a characteristic R22(8) ring motif. nih.govresearchgate.net This dimerization is a very common and stable arrangement for carboxylic acids in the solid state. Additionally, intramolecular O-H···O hydrogen bonds are observed, which contribute to the planarity of the molecule. nih.govresearchgate.net The supramolecular assembly is further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net

Similarly, the crystal structure of 2-methyl-4-(2-methylbenzamido)benzoic acid also features the formation of dimers via intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties. nih.gov The structure is further stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into chains. nih.gov The dihedral angle between the two benzene rings in this particular derivative is significant, at 82.4(2)°, indicating a twisted conformation. nih.gov

These examples underscore the importance of hydrogen bonding in dictating the solid-state architecture of derivatives of this compound. The formation of dimers, chains, and other supramolecular synthons through strong and directional hydrogen bonds is a recurring theme. The presence of the hydroxymethyl group in the target compound introduces an additional hydrogen bond donor and acceptor site, which would likely lead to even more complex and extended hydrogen-bonded networks.

Below is a data table summarizing the crystallographic information for a related derivative, 2-methyl-4-(2-methylbenzamido)benzoic acid. nih.gov

| Compound Name | 2-methyl-4-(2-methylbenzamido)benzoic acid |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 23.318(9) Å |

| b = 10.230(2) Å | |

| c = 13.901(3) Å | |

| β = 125.50(3)° | |

| Volume (V) | 2699.7(16) ų |

| Molecules per Unit Cell (Z) | 8 |

| Key Supramolecular Interactions | Intermolecular O-H···O and N-H···O hydrogen bonds |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research (if chiral derivatives are formed)

While this compound itself is achiral, the synthesis of its derivatives can introduce stereogenic centers, resulting in chiral molecules. The determination of the absolute configuration of these enantiomers is a critical aspect of their characterization, particularly in fields such as medicinal chemistry and materials science, where stereochemistry often dictates biological activity or material properties. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. nih.govsemanticscholar.org The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. A positive or negative band in the ECD spectrum corresponds to the preferential absorption of either left or right circularly polarized light, respectively. nih.govsemanticscholar.org By comparing the experimentally measured ECD spectrum with the spectrum predicted for a specific enantiomer using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be confidently assigned. nih.govsemanticscholar.org

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry associated with the vibrational transitions of the molecule. VCD is sensitive to the entire molecular structure and can be particularly useful for molecules that lack strong UV-Vis chromophores.

Although no specific studies employing ECD or VCD for the stereochemical analysis of chiral derivatives of this compound were identified in the literature search, the principles of these techniques are broadly applicable. For instance, if a chiral center were introduced, for example, by derivatization of the hydroxymethyl or carboxylic acid group with a chiral auxiliary, ECD and VCD would be the methods of choice for assigning the absolute configuration of the resulting stereoisomers.

The general approach would involve:

Synthesis and separation of the enantiomers of the chiral derivative.

Measurement of the ECD and/or VCD spectrum of each enantiomer.

Computational modeling of the likely conformations of one enantiomer.

Calculation of the theoretical ECD and/or VCD spectrum for that enantiomer.

Comparison of the experimental and theoretical spectra to assign the absolute configuration.

This combination of experimental spectroscopy and theoretical calculation provides a robust and reliable means of stereochemical elucidation.

Computational and Theoretical Investigations of 4 Hydroxymethyl 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. For 4-(Hydroxymethyl)-2-methylbenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized geometry and electronic properties.

The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2.

Electronegativity (χ): The power to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the propensity to accept electrons, calculated as χ² / (2η).

These descriptors help predict how this compound would behave in chemical reactions. For instance, the electrophilicity index can indicate its susceptibility to attack by nucleophiles. The molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Illustrative Reactivity Descriptors for a Substituted Benzoic Acid (DFT/B3LYP)

| Descriptor | Value (Illustrative) |

|---|---|

| EHOMO | -6.8 eV |

| ELUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electronegativity (χ) | 4.15 eV |

| Electrophilicity Index (ω) | 3.25 eV |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory than DFT for certain applications, like studying weak intermolecular interactions and conformational energies. For this compound, the presence of two flexible substituents (hydroxyl and carboxylic acid groups) allows for multiple rotational isomers (conformers).

A conformational analysis would involve systematically rotating the dihedral angles associated with the C-C(OOH) and C-CH₂OH bonds and calculating the relative energies of the resulting structures. This process identifies the most stable conformers (energy minima) and the energy barriers between them. Such studies are crucial as the reactivity and biological activity of a molecule can depend on its preferred conformation.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field (like AMBER or CHARMM) to describe the forces between atoms.

For this compound, MD simulations would reveal its conformational landscape in different environments, such as in a vacuum or in various solvents. The simulation trajectory would show how the molecule explores different shapes and how its conformation is influenced by interactions with surrounding solvent molecules. This is particularly important for understanding how the molecule behaves in a solution, which is the medium for most chemical reactions.

Furthermore, MD simulations can model the intermolecular interactions between multiple molecules of this compound. This can predict whether the molecules tend to self-associate, for example, through hydrogen bonding between their carboxylic acid groups to form dimers, a common feature of benzoic acids.

Illustrative Conformational Dihedral Angles and Relative Energies

| Conformer | Dihedral Angle (HOOC-C-C-C) | Dihedral Angle (HO-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 0° | 180° | 0.00 |

| 2 | 180° | 180° | 1.25 |

| 3 | 0° | 0° | 2.10 |

Mechanistic Studies of Reactions Involving this compound

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions.

Transition State Theory (TST) is a cornerstone of chemical kinetics that describes reaction rates based on the properties of the transition state—the highest energy point on the reaction pathway. Computational chemistry can be used to locate and characterize the geometry and energy of these fleeting structures.

For a reaction involving this compound, such as its esterification or oxidation, DFT calculations would be performed to map out the potential energy surface. This involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. By calculating the energy difference between the reactants and the transition state (the activation energy), one can predict the reaction rate. This theoretical approach can distinguish between different possible mechanisms by determining which pathway has the lowest activation energy.

Solvents can significantly influence reaction rates and mechanisms. Computational models can account for these effects in two main ways: implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

Prediction of Spectroscopic Properties through Computational Approaches

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement experimental data and aid in spectral assignment. For this compound, methods such as Density Functional Theory (DFT) can be employed to calculate key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for understanding the electronic structure and behavior of the molecule.

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. For organic molecules like this compound, hybrid functionals such as B3LYP, often paired with Pople-style basis sets like 6-311++G(d,p), are commonly used to provide a good balance between computational cost and accuracy. More modern, range-separated functionals may also be employed for improved accuracy, particularly for electronic properties.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR spectra is a cornerstone of computational structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts using a reference standard, typically tetramethylsilane (B1202638) (TMS). The calculations are usually performed on a geometry that has been optimized at the same or a comparable level of theory.

Below are tables representing typical theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT/GIAO approach. The atom numbering corresponds to the standard IUPAC nomenclature for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Functional Group | Predicted Chemical Shift (ppm) |

| H (on COOH) | Carboxylic Acid | 12.0 - 13.0 |

| H-3 | Aromatic | 7.8 - 8.0 |

| H-5 | Aromatic | 7.3 - 7.5 |

| H-6 | Aromatic | 7.2 - 7.4 |

| H (on CH₂) | Hydroxymethyl | 4.6 - 4.8 |

| H (on CH₃) | Methyl | 2.4 - 2.6 |

| H (on OH) | Alcohol | Variable (depends on solvent/concentration) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Functional Group | Predicted Chemical Shift (ppm) |

| C (in COOH) | Carboxylic Acid | 170 - 175 |

| C-1 | Aromatic | 130 - 132 |

| C-2 | Aromatic | 138 - 140 |

| C-3 | Aromatic | 128 - 130 |

| C-4 | Aromatic | 142 - 144 |

| C-5 | Aromatic | 126 - 128 |

| C-6 | Aromatic | 131 - 133 |

| C (in CH₂) | Hydroxymethyl | 62 - 65 |

| C (in CH₃) | Methyl | 20 - 22 |

Predicted Infrared (IR) Vibrational Frequencies

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of a molecule. These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The resulting frequencies often have a systematic overestimation, which can be corrected using empirical scaling factors specific to the level of theory used. The predicted spectrum allows for the assignment of specific vibrational modes to the experimentally observed absorption bands.

The table below outlines the predicted key IR vibrational frequencies and their corresponding assignments for this compound.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| O-H Stretch | 3550 - 3600 | Alcohol -OH |

| O-H Stretch | 2800 - 3300 (broad) | Carboxylic Acid -OH |

| C-H Stretch | 3000 - 3100 | Aromatic C-H |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H (CH₃ and CH₂) |

| C=O Stretch | 1700 - 1725 | Carboxylic Acid C=O |

| C=C Stretch | 1600 - 1620 | Aromatic Ring |

| C=C Stretch | 1450 - 1500 | Aromatic Ring |

| C-O Stretch | 1250 - 1350 | Carboxylic Acid C-O |

| C-O Stretch | 1000 - 1100 | Alcohol C-O |

| O-H Bend | 900 - 950 (broad) | Carboxylic Acid Dimer |

Predicted UV-Visible Absorption

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, one can predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions. These transitions typically correspond to excitations from occupied to unoccupied molecular orbitals, such as π → π* and n → π* transitions in aromatic and carbonyl-containing compounds.

For this compound, the primary electronic transitions are expected to be of the π → π* type, characteristic of the substituted benzene (B151609) ring.

Table 4: Predicted UV-Visible Absorption for this compound

| Transition Type | Predicted λmax (nm) | Major Orbital Contribution |

| π → π | 280 - 295 | HOMO → LUMO |

| π → π | 230 - 245 | HOMO-1 → LUMO, HOMO → LUMO+1 |

It is important to note that the solvent environment can significantly influence UV-Vis absorption spectra, and computational models can account for this through the use of implicit or explicit solvent models. The data presented here is illustrative of a gas-phase or non-polar solvent calculation.

Report on the Applications of this compound in Advanced Materials and Supramolecular Chemistry

Subject: Analysis of Research on the Chemical Compound “this compound”

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the applications of This compound in the fields of advanced materials and supramolecular chemistry, as outlined in the requested article structure.

The investigation focused on finding direct evidence of this compound's use in the following areas:

Applications of 4 Hydroxymethyl 2 Methylbenzoic Acid in Advanced Materials and Supramolecular Chemistry

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers:

As a primary ligand for the design and synthesis of specific pore structures.

In studies related to creating tunable porosity and specific adsorption properties.

As a component in catalytically active MOF architectures.

Supramolecular Assembly and Self-Organization

The functional groups on 4-(hydroxymethyl)-2-methylbenzoic acid—the carboxylic acid and the alcohol—are primary drivers for forming non-covalent interactions, particularly hydrogen bonds. These interactions are fundamental to the fields of supramolecular chemistry and crystal engineering, allowing for the predictable assembly of molecules into highly ordered, functional architectures.

Crystal engineering relies on understanding and utilizing intermolecular forces to design and synthesize solid-state structures with desired properties. The carboxylic acid group of this compound can form robust hydrogen-bonded dimers with another carboxylic acid molecule. Simultaneously, the hydroxymethyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of extended one-, two-, or three-dimensional networks.

Studies on the closely related 4-hydroxybenzoic acid (H₂hba) demonstrate this principle effectively. H₂hba and its anions have been shown to form a variety of coordination polymers with metal ions like Li⁺, Mg²⁺, and Cu²⁺. rsc.orgrsc.org In these structures, the benzoate (B1203000) and hydroxyl groups coordinate with the metal centers, while also participating in hydrogen bonding to create complex networks, often with channels or layered arrangements. rsc.orgrsc.org For instance, the reaction of H₂hba with Mg(OAc)₂·4H₂O yields a 2D square grid network with the formula Mg(Hhba)₂(H₂O)₂. rsc.org

Directed assembly is a bottom-up approach to nanofabrication that uses intermolecular forces and external fields to organize nano-components into functional devices. nih.gov Molecules capable of specific, directional interactions are essential for these processes. While the direct application of this compound in this area is not specifically documented, its structure is well-suited for such roles.

The programmable nature of DNA has been widely used to direct the assembly of nanomaterials. nih.gov In these systems, molecules are functionalized with DNA strands that guide their assembly through complementary base pairing. A molecule like this compound could potentially be functionalized and incorporated into such systems, with its rigid aromatic core serving as a structural element and its functional groups providing attachment points for other components. The principles of self-assembly are also driven by hydrogen bonds, electrostatic forces, and hydrophobic interactions, all of which this molecule can participate in. nih.gov

Precursor in Fine Chemical Synthesis and Specialty Chemicals

Substituted benzoic acids are valuable intermediates in the synthesis of a wide range of specialty chemicals due to the reactivity of the carboxylic acid group and the potential for modification of the aromatic ring.

There is clear evidence of benzoic acid derivatives being used in the agrochemical sector. Specifically, the isomer 4-hydroxy-2-methylbenzoic acid is identified as a building block in the development of herbicides and fungicides.

Furthermore, the related compound 4-(hydroxymethyl)benzoic acid has been identified as a significant metabolite of the insecticide and miticide Fenpyroximate . nih.govpublications.gc.ca Fenpyroximate is used to control mites and whiteflies on ornamental plants and greenhouse crops. publications.gc.ca During its breakdown in biological systems and the environment, it is metabolized into several smaller compounds. The identification of 4-(hydroxymethyl)benzoic acid (designated as metabolite M16) confirms the presence of this chemical structure within the metabolic pathway of a commercial agrochemical. nih.govpublications.gc.ca

The synthesis of dyes and pigments often involves the use of aromatic intermediates that can be diazotized and coupled to form complex chromophores. Various substituted benzoic acids serve as crucial precursors in this industry. For instance, 4-methylbenzoic acid is an intermediate in the synthesis of C.I. Mordant Blue 52, and 4-hydroxybenzoic acid methyl ester is a precursor for C.I. Pigment Red 119. dyestuffintermediates.comdyestuffintermediates.com

The structural isomer 4-hydroxy-2-methylbenzoic acid is explicitly mentioned as a building block for the production of dyes and pigments. The presence of the hydroxyl and carboxylic acid groups provides reactive sites for the chemical transformations required to build larger, colored molecules. Given its structural similarity, this compound represents a plausible intermediate for similar synthetic applications in the colorant industry.